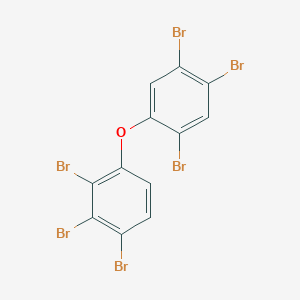

2,2',3,4,4',5'-Hexabromodiphenyl ether

描述

2,2',3,4,4',5'-Hexabromodiphenyl ether: is a brominated aromatic compound with the molecular formula C12H4Br6O and a molecular weight of 643.59 g/mol . This compound is known for its high bromine content and is used in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,4',5'-Hexabromodiphenyl ether typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, where the reaction is carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 2,2',3,4,4',5'-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phenoxy derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various brominated or de-brominated compounds .

科学研究应用

Flame Retardant Applications

Electronics and Electrical Equipment:

BDE-138 is extensively used in the manufacturing of electronic devices, including circuit boards and casings. Its flame-retardant properties help to mitigate fire risks associated with electrical malfunctions. Studies indicate that PBDEs like BDE-138 are incorporated into plastics and resins used in electronic equipment to enhance safety standards .

Textiles:

The compound is also applied in the textile industry, particularly for upholstery and drapery fabrics. BDE-138 is treated on textiles to meet fire safety regulations, making it suitable for residential and commercial applications .

Building Materials:

In construction, BDE-138 is added to materials such as insulation foams, adhesives, and coatings. This application not only improves fire resistance but also contributes to overall building safety .

Environmental Impact Studies

Given the environmental persistence of BDE-138, extensive research has been conducted on its ecological effects. Case studies have shown that PBDEs can accumulate in the environment and organisms, leading to potential health risks.

Bioaccumulation Research:

Research indicates that BDE-138 can bioaccumulate in aquatic organisms. For instance, studies have found measurable concentrations of PBDEs in fish populations near industrial sites where these compounds are used or disposed of . This has raised concerns about food chain contamination and human exposure through dietary intake.

Toxicological Assessments:

The U.S. Environmental Protection Agency (EPA) has conducted toxicological reviews on BDE-138 and related compounds. These assessments focus on chronic exposure effects, revealing potential impacts on endocrine function and developmental toxicity . The findings suggest a need for careful regulation of PBDEs in consumer products.

Regulatory Framework

Due to growing environmental concerns, regulatory bodies have begun to restrict the use of certain PBDEs, including BDE-138. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has implications for the use of flame retardants in consumer goods .

Summary of Key Findings

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Electronics | Circuit boards, casings | Bioaccumulation in aquatic life |

| Textiles | Upholstery, drapery fabrics | Potential human health risks |

| Building Materials | Insulation foams, coatings | Persistence in the environment |

作用机制

The mechanism of action of 2,2',3,4,4',5'-Hexabromodiphenyl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

相似化合物的比较

- 1,2,3-Tribromobenzene

- 1,2,4-Tribromobenzene

- 1,3,5-Tribromobenzene

- 2,2’,3,4,4’,5’-Hexabromodiphenyl ether

Comparison: 2,2',3,4,4',5'-Hexabromodiphenyl ether is unique due to its specific arrangement of bromine atoms and the presence of the phenoxy group. This structure imparts distinct chemical and physical properties, such as higher molecular weight and specific reactivity patterns, compared to other brominated benzene derivatives .

生物活性

2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. This compound has garnered attention due to its potential biological effects and environmental persistence. Understanding its biological activity is critical for assessing its health risks and ecological impact.

- Chemical Formula : C₁₂H₆Br₆O

- Molecular Weight : 543.8 g/mol

- Bromination Pattern : Contains six bromine atoms attached to the diphenyl ether structure.

BDE-138 primarily exerts its effects through endocrine disruption, particularly affecting thyroid hormone regulation. The compound's structure allows it to bioaccumulate in living organisms, leading to prolonged exposure and potential toxicity.

Key Mechanisms:

- Endocrine Disruption : BDE-138 can interfere with thyroid hormones by mimicking or blocking their action, potentially leading to developmental and metabolic issues.

- Neurotoxicity : Studies indicate that exposure to PBDEs, including BDE-138, may result in neurotoxic effects, impacting cognitive function and behavior in animal models .

In Vitro Studies

Research has shown that BDE-138 can influence various cellular functions:

- Cell Signaling Pathways : Alters pathways involved in cell growth and metabolism.

- Gene Expression : Modifies the expression of genes related to hormone synthesis and metabolism.

In Vivo Studies

Animal studies reveal significant findings regarding the biological activity of BDE-138:

- Dosage Effects : The severity of biological effects varies with dosage; higher concentrations lead to more pronounced endocrine disruption and neurotoxic outcomes .

| Study Type | Findings |

|---|---|

| In Vitro | Disruption of thyroid hormone signaling; altered cellular metabolism |

| In Vivo | Neurodevelopmental impairments observed in rodent models at elevated dosages |

Toxicological Data

The toxicological profile of BDE-138 indicates several adverse effects:

- Carcinogenicity : Current evidence does not conclusively link BDE-138 to cancer risk; however, ongoing research is necessary to understand long-term exposure implications .

- Reproductive Toxicity : Animal studies suggest potential reproductive toxicity, impacting fertility and developmental outcomes in offspring .

Case Studies

-

Breast Cancer Risk Assessment :

A case-control study evaluated serum levels of PBDEs, including BDE-138, among breast cancer patients. The findings indicated no significant association between BDE levels and breast cancer risk, suggesting that while BDEs are toxic, their direct link to certain cancers remains inconclusive . -

Environmental Impact Assessment :

A regional risk assessment highlighted the environmental persistence of BDE-138, noting its accumulation in aquatic ecosystems and potential risks to wildlife. The study emphasized the need for further investigations into the ecological impacts of this compound on various species .

属性

IUPAC Name |

1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-9(12(18)11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFQCEZFGCMHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872265 | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182677-30-1 | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8C1F1S4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) interact with the thyroid hormone receptor?

A1: According to the research by [], BDE-138 did not show any affinity for the thyroid hormone receptor (TR) in their study. This is in contrast to some hydroxylated PBDEs, like 4-Hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), which were shown to inhibit the binding of triiodothyronine to TR.

Q2: Were other polybrominated diphenyl ethers detected alongside BDE-138 in environmental samples?

A2: Yes, research by [] identified several hydroxylated and methoxylated polybrominated diphenyl ethers (OH-PBDEs and MeO-PBDEs) in both red algae (Ceramium tenuicorne) and blue mussels (Mytilus edulis) from the Baltic Sea. While the study doesn't specifically mention BDE-138, it highlights the presence of various related compounds in the environment, indicating potential co-existence and exposure pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。